(11bR)-2-(Cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-Pyrazino[2,1-a]isoquinolin-4-one; (R)-2-(Cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one; (-)-Praziquantel; (R)-(-)-Praziquantel; l-Praziquantel
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Overview
Description
®-Praziquantel is an anthelmintic agent widely used to treat parasitic worm infections, particularly schistosomiasis and liver flukes. It is the enantiomer of Praziquantel, which is a chiral compound. The ®-enantiomer is known for its higher efficacy and lower toxicity compared to its (S)-enantiomer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Praziquantel typically involves the resolution of racemic Praziquantel or asymmetric synthesis. One common method is the resolution of racemic Praziquantel using chiral acids or bases to separate the enantiomers. Another approach is the asymmetric synthesis, which involves the use of chiral catalysts or chiral auxiliaries to produce the desired ®-enantiomer directly.
Industrial Production Methods
In industrial settings, the production of ®-Praziquantel often involves large-scale resolution techniques or asymmetric synthesis. The resolution method may use crystallization or chromatography to separate the enantiomers. Asymmetric synthesis on an industrial scale may employ chiral catalysts that are efficient and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-Praziquantel undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various metabolites that can be analyzed for pharmacokinetic studies. Oxidation typically produces hydroxylated metabolites, while reduction can yield dehydroxylated compounds.
Scientific Research Applications
®-Praziquantel has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying chiral resolution and asymmetric synthesis.
Biology: Research on its mechanism of action helps understand parasitic infections and develop new treatments.
Medicine: It is extensively studied for its efficacy and safety in treating parasitic infections.
Industry: The production methods and large-scale synthesis are of interest for pharmaceutical manufacturing.
Mechanism of Action
®-Praziquantel works by increasing the permeability of the cell membranes of parasites to calcium ions, leading to muscle contraction and paralysis of the parasites. This action disrupts the parasite’s ability to maintain its position in the host, leading to its expulsion. The molecular targets include voltage-gated calcium channels and other membrane proteins involved in ion transport.
Comparison with Similar Compounds
Similar Compounds
Praziquantel (racemic mixture): Contains both ®- and (S)-enantiomers.
Oxamniquine: Another anthelmintic agent used for similar indications.
Metrifonate: Used for treating schistosomiasis but with a different mechanism of action.
Uniqueness
®-Praziquantel is unique due to its higher efficacy and lower toxicity compared to the (S)-enantiomer and the racemic mixture. Its specific action on calcium ion channels makes it particularly effective against a wide range of parasitic worms.
Properties
Molecular Formula |
C34H34LiNO10S |
---|---|
Molecular Weight |
655.7 g/mol |
IUPAC Name |
lithium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[6-hydroxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C34H35NO10S.Li/c36-21-8-13-24-25(18-21)46-32(20-6-11-23(12-7-20)44-34-30(40)28(38)29(39)31(45-34)33(41)42)26(24)27(37)19-4-9-22(10-5-19)43-17-16-35-14-2-1-3-15-35;/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42);/q;+1/p-1/t28-,29-,30+,31-,34+;/m0./s1 |
InChI Key |
AKGXZWGDHSMZHM-REJGPQDISA-M |
Isomeric SMILES |
[Li+].C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O |
Canonical SMILES |
[Li+].C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)C(=O)[O-])O)O)O |
Origin of Product |
United States |
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